

Protocol for the Isolation of Aplasmomycin from Streptomyces griseus Culture

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Compound of Interest

Compound Name: *Aplasmomycin*

Cat. No.: *B1261144*

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Introduction

Aplasmomycin is a boron-containing macrodiolide antibiotic first isolated from a marine strain of *Streptomyces griseus* (SS-20). It exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, and has also shown in vivo activity against plasmodia. The unique structure of **Aplasmomycin**, which includes a boron atom, and its biological activity make it a compound of interest for drug discovery and development. This document provides a detailed protocol for the cultivation of *Streptomyces griseus*, followed by the extraction and purification of **Aplasmomycin** from the fermentation broth.

Data Presentation

The following table summarizes the key quantitative parameters associated with the production and purification of **Aplasmomycin**.

Parameter	Value	Reference
Producing Organism	Streptomyces griseus (Strain SS-20)	
Fermentation Time	5 days	Inferred from general Streptomyces fermentation protocols
Fermentation Temperature	27°C	
Optimal pH for Production	7.0	
Aplasmomycin Yield (Crystallized)	50 mg from 10 liters of filtrate	

Experimental Protocols

Fermentation of Streptomyces griseus

This protocol describes the cultivation of *Streptomyces griseus* for the production of **Aplasmomycin**. The fermentation is carried out in a specialized medium that mimics a marine environment to optimize antibiotic production.

Materials:

- Streptomyces griseus (strain SS-20) culture
- Starch
- Glucose
- Yeast extract
- Peptone
- CaCO₃
- Artificial seawater (see recipe below)

- Shake flasks (250 mL)
- Fermentor (10 L capacity)
- Shaking incubator
- Autoclave

Artificial Seawater Recipe (per liter):

Component	Amount (g)
NaCl	24.5
KCl	0.7
MgCl ₂ ·6H ₂ O	5.3
MgSO ₄ ·7H ₂ O	7.0
NaHCO ₃	0.2
CaCl ₂ ·2H ₂ O	1.5

Procedure:

- Seed Culture Preparation:
 - Prepare a seed medium containing 1% starch, 1% glucose, 0.5% yeast extract, and 0.5% peptone in 100 mL of artificial seawater.
 - Adjust the pH of the medium to 7.0.
 - Inoculate the seed medium with a loopful of *Streptomyces griseus* from a slant culture.
 - Incubate the seed culture in a 250 mL shake flask at 27°C for 48 hours on a rotary shaker.
- Production Fermentation:

- Prepare the production medium containing 2% starch, 1% glucose, 0.5% yeast extract, 0.5% peptone, and 0.2% CaCO_3 in 10 liters of artificial seawater.
- Sterilize the fermentor containing the production medium by autoclaving.
- Inoculate the production medium with the 100 mL seed culture.
- Carry out the fermentation at 27°C for 5 days with aeration and agitation.

Isolation and Purification of Aplasmomycin

This protocol details the extraction of **Aplasmomycin** from the fermentation broth and its subsequent purification to yield crystalline **Aplasmomycin**.

Materials:

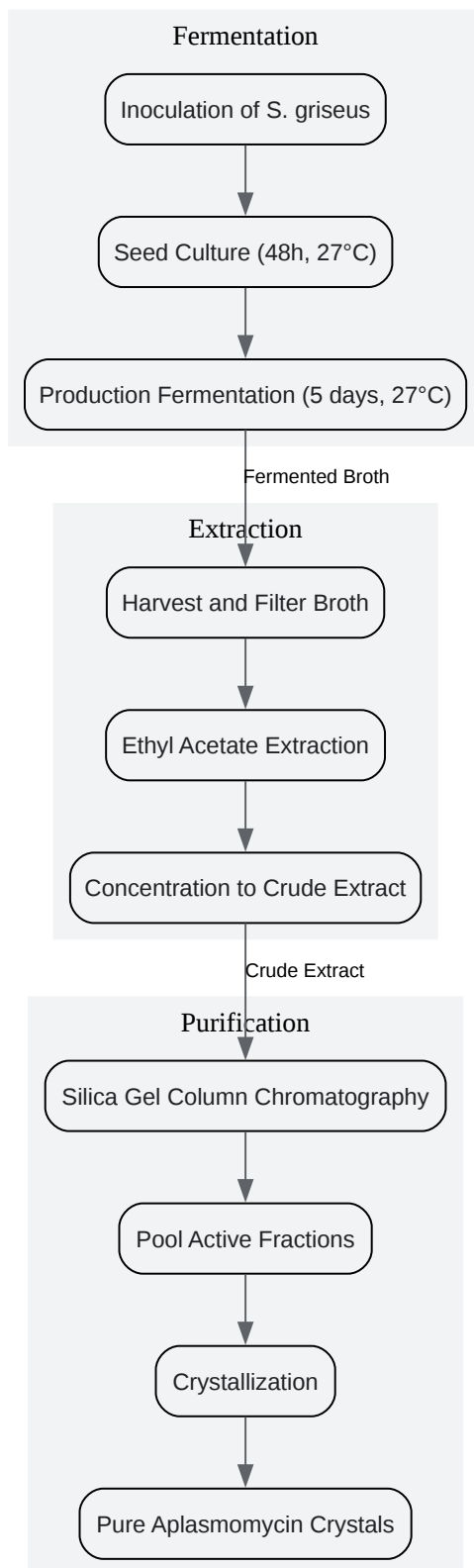
- Fermentation broth from *Streptomyces griseus* culture
- Filter aid (e.g., Celite)
- Ethyl acetate
- n-Butanol
- Sodium sulfate (anhydrous)
- Silica gel (for column chromatography)
- Methanol
- Chloroform
- Rotary evaporator
- Chromatography column
- Beakers and flasks
- Centrifuge and centrifuge bottles

Procedure:

- Extraction:
 - Harvest the fermentation broth and adjust the pH to 4.0.
 - Add a filter aid to the broth and filter to remove the mycelia.
 - Extract the filtrate three times with an equal volume of ethyl acetate.
 - Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate.
 - Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator to obtain a crude oily residue.
- Silica Gel Column Chromatography:
 - Prepare a silica gel column using a slurry of silica gel in chloroform.
 - Dissolve the crude oily residue in a minimal amount of chloroform and apply it to the top of the silica gel column.
 - Elute the column with a stepwise gradient of methanol in chloroform.
 - Collect fractions and monitor for the presence of **Aplasmomycin** using a suitable bioassay or thin-layer chromatography (TLC).
 - Pool the active fractions and concentrate them in vacuo to obtain a partially purified **Aplasmomycin** powder.
- Crystallization:
 - Dissolve the partially purified powder in a small volume of methanol.
 - Allow the solution to stand at room temperature for slow evaporation.
 - Collect the resulting colorless needle-like crystals of **Aplasmomycin** by filtration.
 - Wash the crystals with a small amount of cold methanol and dry them under vacuum.

Visualizations

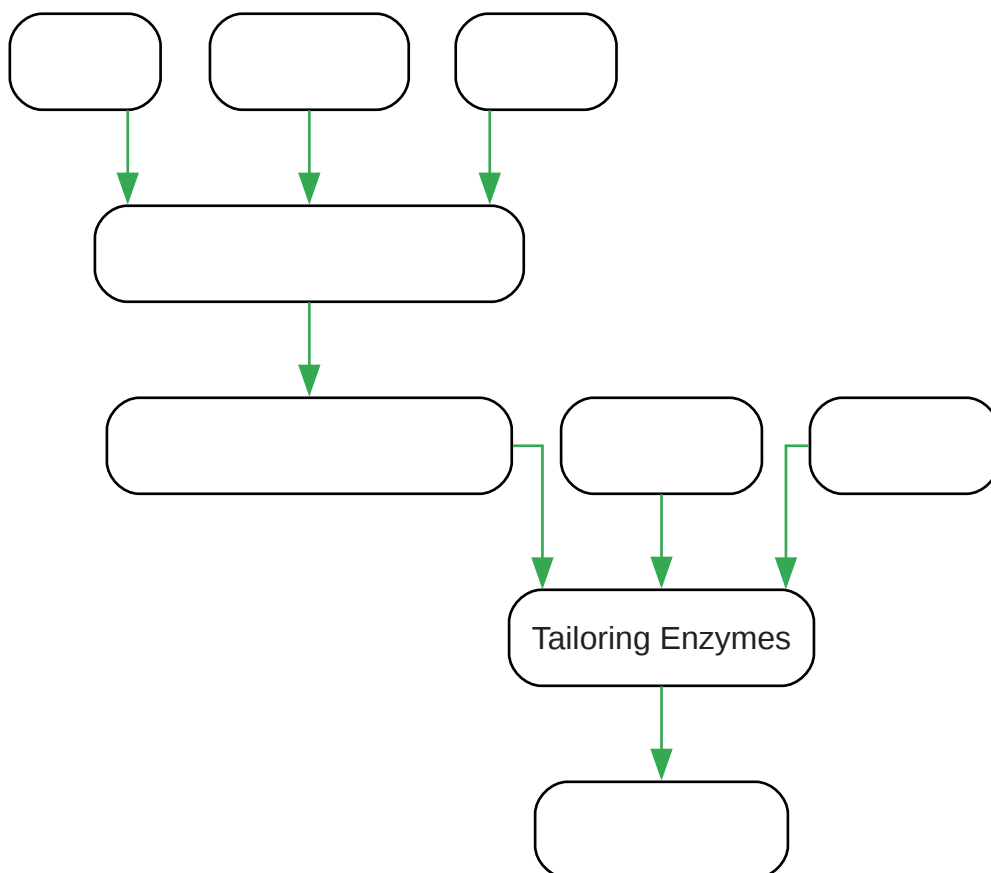
Experimental Workflow for Aplasmomycin Isolation



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Caption: Workflow for **Aplasmomycin** Isolation.

Aplasmomycin Biosynthesis Signaling Pathway

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Caption: **Aplasmomycin** Biosynthesis Pathway.

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